

# physical and chemical properties of 2,2-Difluorocyclopropanecarboxylic acid

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## Compound of Interest

	2,2-
Compound Name:	Difluorocyclopropanecarboxylic acid
Cat. No.:	B012949

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## An In-depth Technical Guide to 2,2-Difluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,2-Difluorocyclopropanecarboxylic acid** is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of the gem-difluoro group on the cyclopropane ring imparts unique physicochemical properties, including increased metabolic stability and enhanced lipophilicity, making it a valuable building block in the synthesis of novel therapeutic agents and advanced materials.<sup>[1]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **2,2-difluorocyclopropanecarboxylic acid**, detailed experimental protocols for its synthesis, and a summary of its applications.

## Physical and Chemical Properties

**2,2-Difluorocyclopropanecarboxylic acid** is a white to off-white solid at room temperature. It is soluble in water and other polar organic solvents.<sup>[1]</sup> The gem-difluoro substitution on the cyclopropane ring has a pronounced electron-withdrawing effect, which increases the acidity of

the carboxylic acid group compared to its non-fluorinated analog.[2] While a specific pKa value for this compound is not readily available in the literature, it is expected to be lower than that of cyclopropanecarboxylic acid ( $pK_a \approx 4.8$ ).

## Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	$C_4H_4F_2O_2$	[3]
Molecular Weight	122.07 g/mol	[3][4]
CAS Number	107873-03-0	[3]
Melting Point	60-65 °C	
Boiling Point	70 °C at 7 mmHg	
Appearance	Solid, off-white powder	
Purity	>97% (typical)	[2]
XLogP3-AA	0.6	[4]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[4]

## Spectroscopic Data

While specific spectra for **2,2-difluorocyclopropanecarboxylic acid** are not widely published, its structure allows for the prediction of key spectroscopic features.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals for the two diastereotopic methylene protons and the single methine proton of the cyclopropane ring. The chemical shifts and coupling constants would be influenced by the adjacent fluorine atoms and the carboxylic acid group.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon, the methine carbon, and the gem-difluoro substituted quaternary carbon. The carbon attached to the fluorine atoms would exhibit a characteristic splitting pattern due to C-F coupling.

- IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500  $\text{cm}^{-1}$ . A strong carbonyl (C=O) stretching absorption is expected around 1700  $\text{cm}^{-1}$ . The C-F stretching vibrations will also be present, typically in the 1100-1000  $\text{cm}^{-1}$  region.

## Chemical Properties and Reactivity

The chemistry of **2,2-difluorocyclopropanecarboxylic acid** is characterized by the reactivity of its carboxylic acid functional group and the unique properties of the gem-difluorocyclopropyl moiety.

- Carboxylic Acid Reactions: The carboxylic acid group can undergo a variety of standard transformations, including:
  - Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
  - Amide Formation: Conversion to amides via activation (e.g., to an acyl chloride) followed by reaction with an amine.
  - Reduction: Reduction to the corresponding primary alcohol, 2,2-difluorocyclopropylmethanol, using reducing agents like lithium aluminum hydride.
- Ring Stability and Opening: The cyclopropane ring is strained, and under certain conditions, can undergo ring-opening reactions. For instance, an unexpected ring-opening has been observed during Friedel-Crafts reactions, where the formation of an acylium ion is proposed to destabilize the strained three-membered ring.[\[2\]](#)

## Applications in Research and Development

**2,2-Difluorocyclopropanecarboxylic acid** and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[\[1\]](#)

- Pharmaceuticals: The gem-difluorocyclopropyl group is used as a bioisostere for other chemical groups in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties. It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.[\[1\]](#)

- Agrochemicals: This compound is also utilized in the development of new herbicides, fungicides, and insecticides.[\[1\]](#)

## Experimental Protocols

A common and practical method for the preparation of **2,2-difluorocyclopropanecarboxylic acid** is the hydrolysis of its corresponding ethyl ester, ethyl 2,2-difluorocyclopropanecarboxylate.

### Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid via Hydrolysis of Ethyl 2,2-Difluorocyclopropanecarboxylate

This protocol is based on established methods for the saponification of sterically hindered esters.

#### Materials and Reagents:

- Ethyl 2,2-difluorocyclopropanecarboxylate
- Lithium hydroxide monohydrate ( $\text{LiOH}\cdot\text{H}_2\text{O}$ )
- Tetrahydrofuran (THF)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

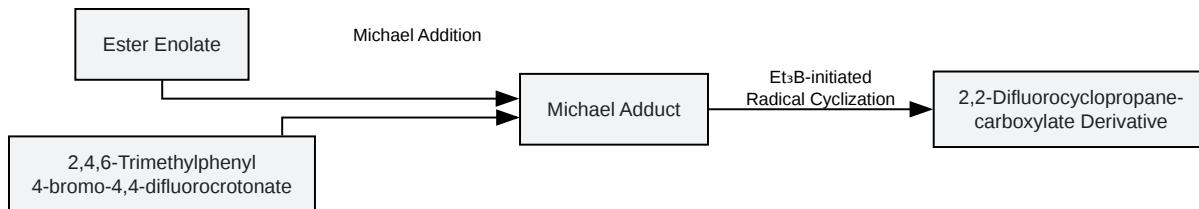
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,2-difluorocyclopropanecarboxylate (1.0 equivalent) in a 2:1 (v/v) mixture of tetrahydrofuran and

deionized water.

- **Addition of Base:** To the stirred solution, add lithium hydroxide monohydrate (approximately 2-3 equivalents).
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed. This may take several hours.
- **Work-up and Acidification:** Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
- **Extraction:** Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
- **Drying and Concentration:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2,2-difluorocyclopropanecarboxylic acid**.
- **Purification:** The crude product can be purified by recrystallization or column chromatography if necessary.

## Synthesis Workflow

A representative synthetic route to **2,2-difluorocyclopropanecarboxylic acid** derivatives involves a Michael addition followed by a radical cyclization.



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Caption: Synthesis of 2,2-difluorocyclopropanecarboxylate derivatives.

## Safety Information

**2,2-Difluorocyclopropanecarboxylic acid** is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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